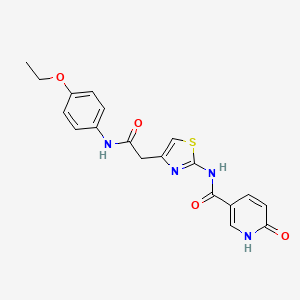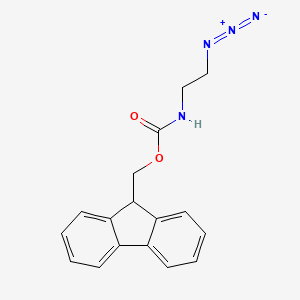
Fmoc-EDA-N3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-EDA-N3 is a chemical compound that is widely used in scientific research. It is a derivative of Fmoc (9-fluorenylmethoxycarbonyl) and EDA (ethylenediamine), and it contains an azido group (-N3) that can be used for various purposes. This compound is mainly used in organic synthesis, bioconjugation, and protein labeling.
Applications De Recherche Scientifique
Gélification ambidextre
Fmoc-EDA-N3 a été étudié en tant que gélateur de faible poids moléculaire (LMWG). Contrairement aux autres acides aminés fonctionnalisés par Fmoc, il présente une gélification ambidextre contrôlée par le pH. Cela signifie qu'il peut former des hydrogels à différentes valeurs de pH ainsi que des organogels. L'auto-assemblage de this compound est piloté par des interactions d'empilement π–π aromatique et de liaison hydrogène. Ces gels présentent plusieurs avantages :
Hydrogels autoportants
This compound appartient à une classe d'acides aminés et de peptides modifiés par Fmoc qui s'auto-assemblent et forment des hydrogels en solutions aqueuses. Son caractère hydrophobe et aromatique inhérent contribue à la gélification. Des chercheurs ont étudié son comportement de gélification en utilisant des techniques biophysiques .
Matériaux bio-inspirés
Le groupement Fmoc dans this compound confère des propriétés hydrophobes et aromatiques. Ces caractéristiques en font un bloc de construction intéressant pour les matériaux bio-inspirés. Des chercheurs ont exploré son potentiel dans la conception de nouveaux matériaux pour diverses applications .
Plateformes de capteurs
Le comportement pH-sensible des hydrogels de this compound pourrait être exploité pour des applications de capteur. En incorporant des groupements spécifiques sensibles aux analytes, ces gels peuvent servir de plateformes pour détecter les changements environnementaux ou les biomolécules.
En résumé, this compound offre une boîte à outils polyvalente pour la création de matériaux fonctionnels dans divers domaines scientifiques. Ses propriétés de gélification uniques et sa biocompatibilité en font un domaine de recherche passionnant. Les chercheurs continuent d'explorer son potentiel en matière d'administration de médicaments, d'ingénierie tissulaire, et au-delà. 🌟
Mécanisme D'action
Target of Action
Fmoc-EDA-N3 is a click chemistry reagent . It contains an Azide group and primarily targets molecules containing Alkyne groups . The interaction between the Azide group in this compound and the Alkyne group in the target molecule forms the basis of its action .
Mode of Action
This compound interacts with its targets through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) . This reaction involves the Azide group in this compound and the Alkyne group in the target molecule . Additionally, this compound can undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the azide-alkyne cycloaddition reaction . This reaction is a type of click chemistry, a term that refers to a group of reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give very high yields .
Result of Action
The result of this compound’s action is the formation of a covalent bond between the Azide group in this compound and the Alkyne group in the target molecule . This bond formation can be used to modify or label molecules, making this compound a valuable tool in various fields, including drug discovery .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction requires the presence of copper . Additionally, the reaction conditions, such as temperature and pH, can also affect the efficiency of the reaction .
Orientations Futures
Fmoc-EDA-N3, as a part of the Fmoc protected single amino acids (Fmoc-SAAs) family, has shown potential in various scientific fields . The ability to control the morphologies resulting from self-assembly of Fmoc-SAAs can lead to the design of distinct micro/nanostructures through a bottom-up approach . This can be tuned by control of the environmental parameters .
Analyse Biochimique
Biochemical Properties
Fmoc-EDA-N3 plays a significant role in biochemical reactions due to its ability to undergo click chemistry reactions . It interacts with molecules containing Alkyne, DBCO, or BCN groups, and these interactions are facilitated by copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) or strain-promoted alkyne-azide cycloaddition (SPAAC) .
Cellular Effects
The cellular effects of this compound are primarily related to its ability to interact with other molecules through click chemistry reactions
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with molecules containing Alkyne, DBCO, or BCN groups . These interactions occur through copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) or strain-promoted alkyne-azide cycloaddition (SPAAC) .
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-azidoethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c18-21-20-10-9-19-17(22)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOHZKBHUFSLNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide](/img/structure/B2488346.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2488347.png)

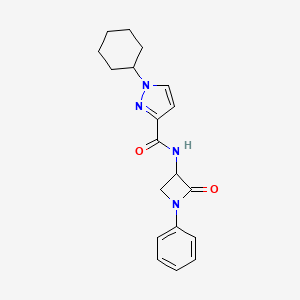
![[3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488352.png)

![Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2488355.png)
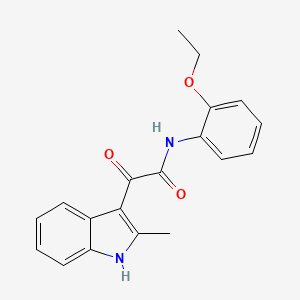
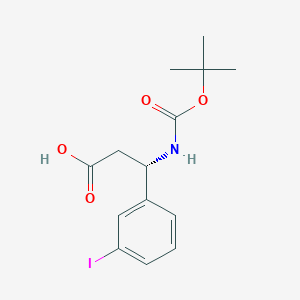
![5-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2488364.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide](/img/structure/B2488365.png)
![N-(5-chloro-2-methylphenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B2488366.png)
